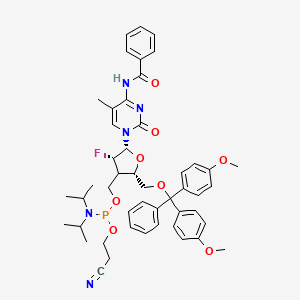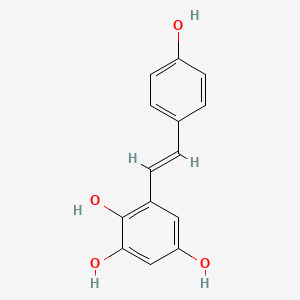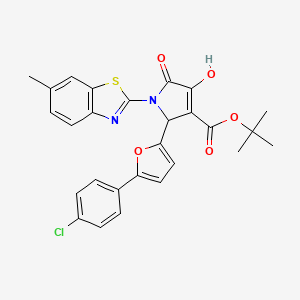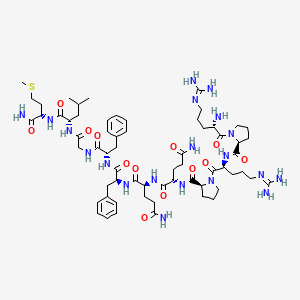
DMT-2'-F-dC(Bz)-CE-Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside derivative. It is a fluorinated and benzoylated cytidine analog, which is used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dC(Bz)-CE-Phosphoramidite involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The benzoyl group is then introduced at the N4 position. The final step involves the attachment of the phosphoramidite group, which is essential for its incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of DMT-2’-F-dC(Bz)-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product. The compound is typically stored at low temperatures to maintain its stability.
化学反应分析
Types of Reactions
DMT-2’-F-dC(Bz)-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the fluorine atom.
科学研究应用
DMT-2’-F-dC(Bz)-CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and antiviral therapies.
Industry: Utilized in the production of diagnostic tools and molecular probes.
作用机制
The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar properties.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A cytidine analog with a methyl group at the 2’ position.
Uniqueness
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is unique due to its combination of fluorination, benzoylation, and the presence of the phosphoramidite group. This combination enhances the stability and binding affinity of oligonucleotides, making it particularly valuable in nucleic acid chemistry and therapeutic applications.
属性
分子式 |
C48H55FN5O8P |
|---|---|
分子量 |
879.9 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |
InChI 键 |
FRKTVAMUNPTWSJ-BMDAQKNPSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
规范 SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)


![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)

